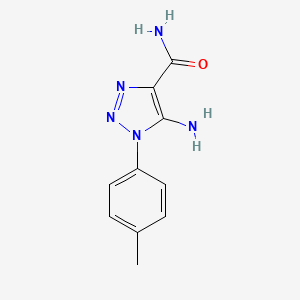

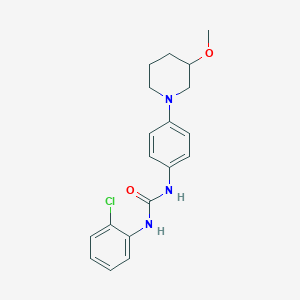

![molecular formula C19H22N2O4S2 B2409302 2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886922-68-5](/img/structure/B2409302.png)

2-(2-(ethylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives has been explored in various studies. For instance, a multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . The amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Molecular Structure Analysis

The molecular formula of the compound is C18H20N2O4S2 and it has a molecular weight of 392.49.Chemical Reactions Analysis

Thiophene derivatives have been synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Wissenschaftliche Forschungsanwendungen

Antitumor Evaluation and Molecular Modeling

Some novel diarylsulfonylurea derivatives, including ethyl 2-[3-(4-unsubstituted or 4-substituted phenylsufonyl)ureido]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylates, have been synthesized and tested for their antitumor activity. Certain compounds exhibited broad spectrum antitumor activity with significant growth inhibition. Molecular modeling and pharmacophore prediction methods were used to study the antitumor activity of the most active compounds compared to the least active ones, providing valuable insights into the structure-activity relationship and potential therapeutic applications of these compounds (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

Heterocyclic Synthesis

The reactivity of benzo[b]thiophen-2-yl-hydrazonoesters, synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with either ethyl cyanoacetate or ethyl acetoacetate, was investigated towards a variety of nitrogen nucleophiles. This research contributed to the development of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, highlighting the compound's versatility in heterocyclic synthesis and potential applications in developing new pharmaceuticals and materials (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antibacterial Activity

Novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes were synthesized and examined for antibacterial activity against a range of pathogenic strains. Some compounds exhibited activity comparable to established antibiotics, suggesting potential for the development of new antibacterial agents. This work underscores the importance of structural innovation in combating resistant bacterial infections and the potential of such compounds in therapeutic applications (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Wirkmechanismus

Target of Action

It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with their targets in various ways, depending on the specific biological effect they are designed to elicit .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological effect they are designed to elicit .

Result of Action

Thiophene derivatives are known to elicit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-ethylsulfonylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c1-2-27(24,25)15-11-7-6-9-13(15)18(23)21-19-16(17(20)22)12-8-4-3-5-10-14(12)26-19/h6-7,9,11H,2-5,8,10H2,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSVSKAKBRBGHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

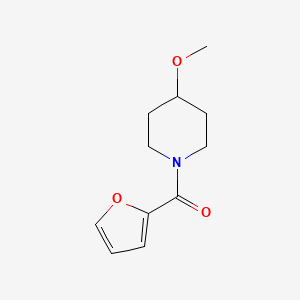

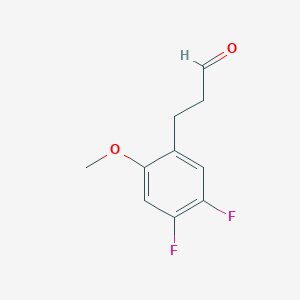

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)

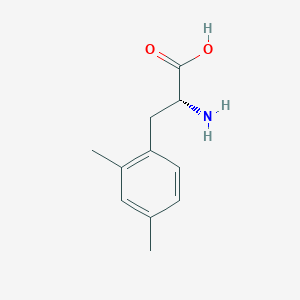

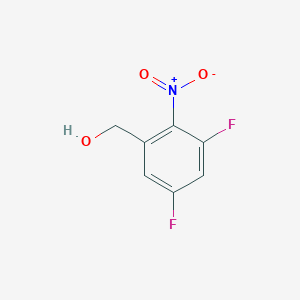

![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

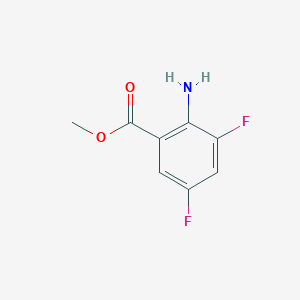

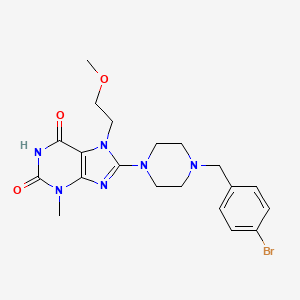

![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)